2-chloro-N-(3-methylphenyl)propanamide CAS 111057-88-6
2-chloro-N-(3-methylphenyl)propanamide CAS 111057-88-6
An In-Depth Technical Guide to 2-chloro-N-(3-methylphenyl)propanamide (CAS 111057-88-6): Synthesis, Characterization, and Safety
Executive Summary
This technical guide provides a comprehensive overview of 2-chloro-N-(3-methylphenyl)propanamide, a halogenated N-aryl amide. The N-aryl amide motif is a cornerstone in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, making its derivatives valuable intermediates in synthetic chemistry.[1][2] This document is structured to serve researchers and drug development professionals, offering detailed methodologies for synthesis, a logical workflow for analytical characterization, and critical safety protocols. The causality behind experimental choices is emphasized to provide field-proven insights, ensuring that the described protocols are robust and self-validating.
The guide begins by detailing the fundamental physicochemical properties of the compound. It then presents two primary, well-established synthetic routes: the reaction of an amine with an acyl chloride and a carbodiimide-mediated coupling. A systematic workflow for purification and structural elucidation using modern spectroscopic techniques is subsequently outlined. Finally, this document provides a thorough review of the compound's known hazards and establishes rigorous protocols for safe handling and emergency response.[3]
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 111057-88-6 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| Canonical SMILES | CC1=CC=CC(=C1)NC(=O)C(C)Cl | [5] |
| InChIKey | YWSVGMSGVIXGPW-UHFFFAOYSA-N |[6] |
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2-chloro-N-(3-methylphenyl)propanamide dictate its behavior in experimental settings, from solubility during synthesis and purification to its signature in analytical instruments.
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Physical Form | Solid | [6] |
| logP (Octanol/Water) | 2.56 | Crippen Method (Calculated for isomer)[7] |
| Boiling Point | 601.33 K (328.18 °C) | Joback Method (Calculated for isomer)[7] |
| Melting Point | 373.91 K (100.76 °C) | Joback Method (Calculated for isomer)[7] |
| Topological Polar Surface Area | 29.1 Ų | Calculated[5] |
Expected Spectroscopic Signatures
Structural confirmation is paramount following synthesis. The following spectroscopic data are predicted based on the compound's structure and are essential for its unambiguous identification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the 3-methylphenyl ring (typically in the δ 7.0-7.5 ppm region), a quartet for the methine proton (CH) adjacent to the chlorine atom, a singlet for the amide proton (N-H), a singlet for the methyl group on the aromatic ring, and a doublet for the terminal methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal signals for the carbonyl carbon (C=O) of the amide group (typically δ 165-175 ppm), multiple signals for the aromatic carbons, and distinct signals for the aliphatic carbons, including the chlorinated methine carbon and the two methyl carbons.[8]
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the presence of principal functional groups. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the amide I band (C=O stretch). A band around 3200-3400 cm⁻¹ would correspond to the N-H stretch.
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MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 197.66.[9] The presence of a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis Methodologies
The formation of the amide bond is a fundamental transformation in organic chemistry.[1] For 2-chloro-N-(3-methylphenyl)propanamide, two highly reliable and scalable methods are presented. The choice between them often depends on the cost of starting materials, desired reaction conditions, and the scale of the synthesis.
Method A: Acylation via 2-Chloropropanoyl Chloride
This is a classic, high-yielding approach involving the nucleophilic acyl substitution of a reactive acyl chloride with an amine. The reaction is typically rapid and proceeds to completion.
Rationale: The use of an acyl chloride provides a highly electrophilic carbon atom, making it very susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction.
-
Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq.) in the same solvent dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography.
Method B: Carbodiimide-Mediated Amide Coupling
This method couples a carboxylic acid directly with an amine using a dehydrating agent, such as N,N'-Dicyclohexylcarbodiimide (DCC). This approach avoids the use of a harsh acyl chloride and is considered a milder alternative.[10]
Rationale: DCC activates the carboxylic acid (2-chloropropionic acid) by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-methylaniline), forming the desired amide bond. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.[10]
Experimental Protocol:
-
Dissolve 2-chloropropionic acid (1.1 eq.) and 3-methylaniline (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once complete, filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product via recrystallization or column chromatography.
Visualization of Synthesis Pathways
Caption: Synthetic routes to 2-chloro-N-(3-methylphenyl)propanamide.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to validate the successful synthesis of the target compound and to establish its purity. This process is self-validating, as each step provides data that must be consistent with the proposed structure.
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- 4. 2-Chloro-N-(3-methylphenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
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